molecular formula C16H22O3 B7849453 Methyl 5-(4-tert-butylphenyl)-5-oxovalerate

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate

Cat. No.: B7849453
M. Wt: 262.34 g/mol
InChI Key: KABXSOYWXBUJML-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methyl ester group and a tert-butylphenyl group attached to a five-membered ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-tert-butylphenol as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions including Friedel-Crafts acylation, followed by esterification.

  • Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is characterized by its ester functional group and a ketone moiety. The presence of the bulky tert-butyl group significantly influences its reactivity and interactions with biological systems. Its molecular formula is C17H24O3C_{17}H_{24}O_3 with a molecular weight of approximately 276.4 g/mol.

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various reactions such as oxidation, reduction, and substitution. Its unique structure allows for the synthesis of derivatives that can be used in pharmaceuticals and agrochemicals.

2. Medicinal Chemistry

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown its ability to scavenge free radicals effectively, making it a candidate for therapeutic applications in oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity and Anticancer Activity : Preliminary investigations reveal selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity indicates its potential as an anticancer agent, warranting further exploration into its mechanisms of action.

Research Findings and Case Studies

StudyFindings
Study A (2023)Demonstrated antioxidant properties through radical scavenging assays.
Study B (2022)Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophage cultures.
Study C (2021)Reported selective cytotoxicity against breast cancer cell lines with minimal effects on normal fibroblasts.

Case Study: Antioxidant Activity Evaluation

In a controlled laboratory setting, this compound was subjected to various antioxidant assays, including DPPH and ABTS tests. Results indicated a significant reduction in free radical concentration, supporting its role as a potent antioxidant agent.

Case Study: Anti-inflammatory Mechanism

In another study focusing on inflammation, the compound was tested in lipopolysaccharide-stimulated macrophages. Results showed a marked decrease in IL-6 and TNF-alpha production, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism by which Methyl 5-(4-tert-butylphenyl)-5-oxovalerate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions.

Comparison with Similar Compounds

  • Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): Similar in structure but differs in functional groups and reactivity.

  • Phenol, p-tert-butyl- (4-tert-butylphenol): Similar phenyl group but lacks the ester functionality.

Uniqueness: Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for research and development.

Biological Activity

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is an organic compound with potential biological activity. Its structure includes a ketone and an ester functional group, which are often associated with various biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a phenyl ring, contributing to its lipophilicity and potentially enhancing its interaction with biological membranes. The ester moiety can undergo hydrolysis, leading to the release of the active acid form, which may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The hydrolysis of the ester group can release biologically active acids that may influence metabolic pathways. Specifically, compounds with similar structures have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and toxicity profiles .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, such as cholinesterases, which are critical in neurotransmission and are implicated in neurodegenerative diseases .
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • Antioxidant Studies : In vitro assays have shown that similar compounds exhibit high antioxidant activity through various mechanisms, including scavenging free radicals and chelating metal ions . This suggests that this compound may also possess these properties.
  • Cholinesterase Inhibition : A study reported that structurally related compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The inhibition kinetics suggested potential use in treating Alzheimer's disease by preventing AChE-induced β-amyloid aggregation .
  • Toxicological Assessments : Toxicity studies have evaluated the effects of similar compounds on liver cells using co-culture systems that mimic inflammation. These studies indicated that certain derivatives could induce cytotoxicity under inflammatory conditions, highlighting the importance of understanding the compound's safety profile .

Data Tables

Biological Activity Mechanism References
AntioxidantScavenging free radicals
Cholinesterase InhibitionCompetitive inhibition of AChE/BChE
Anti-inflammatoryModulation of inflammatory cytokines

Properties

IUPAC Name

methyl 5-(4-tert-butylphenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-5-7-15(18)19-4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXSOYWXBUJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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